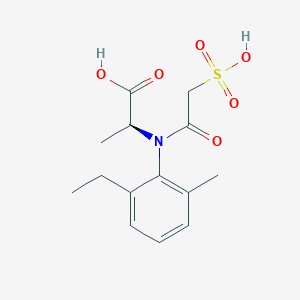

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid

Vue d'ensemble

Description

Metolachlor-NOA 413173, also known as S-Metolachlor Metabolite NOA 413173, is an analytical standard . Its empirical formula is C14H17NNa2O6S and it has a molecular weight of 373.33 . It is used in agriculture and environmental applications .

Synthesis Analysis

The synthesis of Metolachlor-NOA 413173 is not explicitly mentioned in the search results. However, Metolachlor, a related compound, is produced from 2-ethyl-6-methylaniline (MEA) via condensation with methoxy acetone .

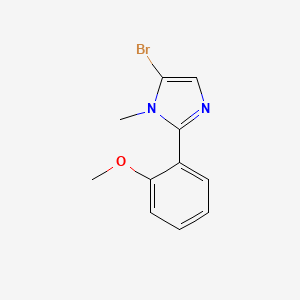

Molecular Structure Analysis

The molecular structure of Metolachlor-NOA 413173 is represented by the SMILES string [Na+].[Na+].CCc1cccc(C)c1N(C@@HC([O-])=O)C(=O)CS([O-])(=O)=O . The InChI string is 1S/C14H19NO6S.2Na/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21;;/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21);;/q;2*+1/p-2/t10-;;/m0../s1 .

Physical and Chemical Properties Analysis

Metolachlor-NOA 413173 is an analytical standard . It is suitable for HPLC and gas chromatography (GC) techniques .

Applications De Recherche Scientifique

Photodegradation in Water Treatment

Metolachlor is a widely used herbicide detected in both ground and surface waters. Studies on its degradation through ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes have been conducted. These methods are effective in removing metolachlor from water, with detailed kinetics of elimination and byproduct identification being explored (Wu, Shemer, & Linden, 2007).

Effects on Algae

Research has shown that metolachlor impacts the green microalga Pseudokirchneriella subcapitata. Exposure to the herbicide leads to reduced metabolic activity, changes in chlorophyll content, and photosynthetic efficiency. It also causes growth yield reduction and modifications in cell biovolume and shape (Machado & Soares, 2020).

Cancer Incidence in Pesticide Applicators

Studies on pesticide applicators exposed to metolachlor have investigated its association with cancer incidence. These large-scale cohort studies have not found a clear risk for any cancer subtype related to metolachlor exposure (Rusiecki et al., 2005).

Effects on Human Liver Cells

Research on immortalized human liver (HepG2) cells indicates that metolachlor exposure significantly inhibits cell growth and affects cell cycle progression (Hartnett, Musah, & Dhanwada, 2013).

Role in Sustainable Weed Management

Metolachlor, including its S-isomer S-metolachlor, plays a significant role in sustainable weed management. Its soil behavior and low risk for developing weed resistance make it suitable for use in conservation tillage and in various crops (O'Connell, Harms, & Allen, 1998).

Potential Toxicity and Environmental Impact

Studies have assessed the potential toxicity of metolachlor on bacterial and mitochondrial model systems, indicating its safety relative to other pesticides. However, it is noted that its extensive use may have long-lasting impacts on ecosystems (Pereira et al., 2009).

Impact on Aquatic Ecosystems

Research has demonstrated that agricultural runoff containing metolachlor can affect river and wetland ecosystems, with different sediment types influencing its toxicity (Karuppiah, Liggans, & Gupta, 1997).

Microbial Degradation

Studies have identified microorganisms capable of degrading metolachlor, such as Candida xestobii, indicating a microbial component in its environmental fate (Muñoz et al., 2011).

Stereochemistry and Agricultural Use

Investigations into the stereochemistry of metolachlor have revealed the importance of its four stereoisomers, with the S-isomer showing stronger biological effects. This research impacts its application in agriculture (Mannschreck & Angerer, 2009).

Comparative Toxicity Studies

Comparative studies on metolachlor and its degradation products have shown varying effects on marine organisms, highlighting the need to consider both the herbicide and its byproducts in environmental toxicity assessments (Mai et al., 2014).

Mécanisme D'action

The mechanism of action of Metolachlor-NOA 413173 is not explicitly mentioned in the search results. However, Metolachlor, a related compound, acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Safety and Hazards

The specific safety and hazards associated with Metolachlor-NOA 413173 are not provided in the search results. However, Metolachlor, a related compound, has been detected in ground and surface waters in concentrations ranging from 0.08 to 4.5 parts per billion (ppb) throughout the U.S . It is classified as a Category C pesticide by the United States Environmental Protection Agency (US EPA), which indicates limited evidence of carcinogenicity .

Propriétés

IUPAC Name |

(2S)-2-(2-ethyl-6-methyl-N-(2-sulfoacetyl)anilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-4-11-7-5-6-9(2)13(11)15(10(3)14(17)18)12(16)8-22(19,20)21/h5-7,10H,4,8H2,1-3H3,(H,17,18)(H,19,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWIWNBIJDJHI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016160 | |

| Record name | Metolachlor NOA 413173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418095-19-8 | |

| Record name | Metolachlor NOA 413173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

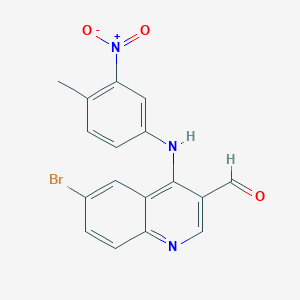

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile](/img/structure/B6594802.png)

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)